Cas no 110-17-8 (Fumaric acid)

L'acido fumarico è un composto organico dicarbossilico insaturo (C4H4O4), presente naturalmente in alcune piante e funghi. Dal punto di vista chimico, è un isomero trans dell'acido maleico, caratterizzato da elevata stabilità termica e bassa solubilità in acqua a temperatura ambiente. Industrialmente viene prodotto principalmente per fermentazione microbica o sintesi chimica. Le sue proprietà principali includono: - Eccellente acidificante e regolatore di pH in alimenti e bevande - Azione antimicrobica, utile come conservante naturale - Precursore nella sintesi di resine poliestere e farmaci - Elevata purezza (>99,5%) per applicazioni farmaceutiche La sua struttura rigida e la capacità di formare sali stabili lo rendono particolarmente adatto per formulazioni tecniche e alimentari che richiedono controllo preciso dell'acidità.
Fumaric acid structure
Fumaric acid structure
Product Name:Fumaric acid
Numero CAS:110-17-8
MF:C4H4O4
MW:116.0721616745
MDL:MFCD00002700
CID:35604
PubChem ID:444972
Update Time:2025-12-19

Fumaric acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Fumaric acid
    • 2-BUTENEDIOIC ACID
    • ACIDUM FUMARICUM
    • (e)-1,2-ethenedicarboxylic acid
    • (E)-2-Butenedioic acid
    • FEMA 2488
    • LICHENIC ACID
    • RARECHEM AL BO 0142
    • TRANS-1,2-ETHYLENEDICARBOXYLIC ACID
    • TRANS-1,2-ETHYLENTRICARBOXYLIC ACID
    • TRANS-2-BUTEN-1,4-DIOIC ACID
    • TRANS-2-BUTENEDIOIC ACID
    • TRANS-BUTENEDICARBOXYLIC ACID
    • TRANS-BUTENEDIOIC ACID
    • (2E)-2-Butenedioic acid
    • (e)-2-butenedioicaci
    • (e)-butenedioicaci
    • 1,2-Ethenedicarboxylic acid, trans-
    • FUMARIC ACID(RG)
    • Boletic acid
    • but-2-en-1,4-dioic acid
    • fumaric
    • FUMARSAEURE
    • Fumarsure
    • TMEDA
    • U-1149
    • Butenedioic acid
    • NSC-2752
    • [ "" ]
    • FA
    • boleticacid
    • Allomaleic acid
    • (2E)-but-2-enedioic acid
    • Tumaric acid
    • Allomalenic acid
    • 2-Butenedioic acid (E)-
    • Kyselina fumarova
    • Butenedioic acid, (E)-
    • Lichenic acid (VAN)
    • 2-Butenedioic acid, (E)-
    • Fumaricum acidum
    • 2-Butenedioic acid (2E)-
    • Caswell No. 465E
    • FEMA Number 2488
    • But-2-enedioi
    • fumarate
    • But-2-enedioic acid
    • FEMA No. 2488
    • FEMA
    • MLS002454406
    • (2E)-but-2-enedioate
    • cis-2-Butenedioic acid
    • trans-but-2-enedioic acid
    • E297
    • cis-but-2-enedioic acid
    • sodium maleate
    • Maleic acid, disodium salt
    • Maleic acid
    • MLSMR
    • cis-1,2-ethylenedicarboxylic acid
    • Maleate
    • (E)-2-butenedioic acid, ion(2-)
    • cis-Butenedioic acid
    • H2male
    • disodium maleate
    • MLS002153468
    • (Z)-butenedioic acid
    • (Z)-2-butenedioic acid
    • SMR000112117
    • toxilic acid
    • SMR001230824
    • FUMARIC ACID [WHO-DD]
    • Allomaleic-acid
    • EPA Pesticide Chemical Code 051201
    • trans-1,2-Ethylenediccarboxylic acid
    • NCGC00091192-03
    • Fumaric acid, >=99%, FCC, FG
    • bmse000083
    • NS00074156
    • Fumaric acid, >=99.0% (T)
    • 1,2-Ethylenedicarboxylic acid, (E)
    • Acido trans 1,2-etilendicarbossilico
    • (E)-1,2-Ethylenedicarboxylic acid
    • (E)-Butenedioic acid
    • SCHEMBL1177
    • Fumaric acid, >=99%
    • INS NO.297
    • trans-1,2-Ethylenedicarboxylate
    • trans-Butenedioate
    • FUMARIC ACID [MI]
    • NCGC00091192-01
    • Lichenate
    • (E)-but-2-enedioic acid
    • MFCD00002700
    • FC 33 (acid)
    • Fumaric acid (8CI)
    • INS-297
    • fumarate, 10
    • HSDB 710
    • Fumaric Acid, Pharmaceutical Secondary Standard; Certified Reference Material
    • Fumaric acid, anhydrous, free-flowing, Redi-Dri(TM), >=99%
    • Fumaric acid, BioReagent, suitable for cell culture
    • C00122
    • trans-2-Butenedioate
    • LS-12976
    • Fumaric acid, certified reference material, TraceCERT(R)
    • STR02646
    • trans-1,2-Ethenedicarboxylic acid
    • Butanedioic acid trans-Isomer
    • Acido allomaleico
    • Maleic-2,3-d2 acid
    • 2-(E)-Butenedioate
    • (2E)-2-Butenedioic acid #
    • D85166
    • Acido lichenico
    • CCRIS 1039
    • Acido trans 1,2-etenedicarbossilico
    • Q139857
    • CHEBI:18012
    • CAS-110-17-8
    • F8886-8257
    • Boletate
    • Futrans-2-Butenedioic Acid
    • 26B3632D-E93F-4655-90B0-3C17855294BA
    • FUMARIC ACID (USP IMPURITY)
    • FUMARIC ACID [HSDB]
    • FUMARIC ACID [FHFI]
    • Fumaric acid (NF)
    • FEMA Number: 2488
    • CHEMBL503160
    • Fumaric acid 1000 microg/mL in Acetonitrile:Water
    • NCGC00259318-01
    • BRN 0605763
    • HY-W015883
    • Tox21_201769
    • BDBM26122
    • MALIC ACID IMPURITY A [EP IMPURITY]
    • AI3-24236
    • EC 203-743-0
    • Kyselina fumarova [Czech]
    • UNII-88XHZ13131
    • Fumaric acid, qNMR Standard for DMSO
    • fumarsaure
    • 26099-09-2
    • FUMARIC ACID [VANDF]
    • Acido fumarico
    • 1,2-ethylenedicarboxylic acid
    • 110-17-8
    • Acido boletico
    • CHEBI:22958
    • (Trans)-butenedioic acid
    • Allomaleate
    • SODIUM AUROTHIOMALATE IMPURITY B (EP IMPURITY)
    • Fumarate; 2-Butenedioic acid; Trans-Butenedioic acid
    • s4952
    • FUMARIC ACID (II)
    • Z57127460
    • 2(TRANS)-BUTENEDIOIC ACID
    • Fumaric acid, tested according to USP/NF
    • FUMARIC ACID [II]
    • Pharmakon1600-01301022
    • FUMARICUM ACIDUM [HPUS]
    • Fumaric acid, puriss., >=99.5% (T)
    • FUMARIC ACID [USP IMPURITY]
    • 6915-18-0
    • Tox21_302826
    • FUMARIC ACID [MART.]
    • CCG-266065
    • E-2-Butenedioic acid
    • DB01677
    • Maleic acid-2,3-13C2
    • Acido trans butendioico
    • CS-W016599
    • DTXCID601518
    • Fumaric acid, 99%
    • 2-(E)-Butenedioic acid
    • FC 33
    • Fumaric Acid,(S)
    • NSC760395
    • Fumaric acid [NF]
    • EINECS 203-743-0
    • Boletic-acid
    • FUMARIC ACID [FCC]
    • Fumaric acid, United States Pharmacopeia (USP) Reference Standard
    • NSC-760395
    • BP-13087
    • NCGC00256360-01
    • HMS2270C12
    • FUMARIC ACID [USP-RS]
    • Fumaric acid, Vetec(TM) reagent grade, 99%
    • 88XHZ13131
    • 4-02-00-02202 (Beilstein Handbook Reference)
    • fumeric acid
    • E-297
    • SODIUM AUROTHIOMALATE IMPURITY B [EP IMPURITY]
    • ethylenedicarboxylic acid
    • 1, (E)
    • fum
    • EN300-17996
    • (E)-2-Butenedioate
    • but-2-enedioicacid
    • USEPA/OPP Pesticide Code: 051201
    • trans-2-Butendisaure
    • MALIC ACID IMPURITY A (EP IMPURITY)
    • 2-Butenedioic acid (2E)- (9CI)
    • NCGC00091192-02
    • J-002389
    • NSC2752
    • DTXSID3021518
    • trans-Ethylendicarbonsaure
    • USAF EK-P-583
    • FUMARIC ACID (MART.)
    • WLN: QV1U1VQ-T
    • Fumaric acid, European Pharmacopoeia (EP) Reference Standard
    • 2-butenedioic acid, (2E)-
    • F0067
    • D02308
    • FUMARIC ACID (USP-RS)
    • AKOS000118896
    • Fumaric acid, white crystalline powder
    • HY-W015883R
    • FF23617
    • 203-743-0
    • Sodium fumarate
    • Fumaric acid (Standard)
    • MDL: MFCD00002700
    • Inchi: 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
    • Chiave InChI: VZCYOOQTPOCHFL-OWOJBTEDSA-N
    • Sorrisi: OC(/C=C/C(=O)O)=O
    • BRN: 605763

Proprietà calcolate

  • Massa esatta: 116.01100
  • Massa monoisotopica: 116.011
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 2
  • Complessità: 119
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Conteggio di accettatori 3D funzionali: 4
  • Conteggio di anioni 3D funzionale: 2
  • RMSD isomerico: 0.4
  • Conta isomeri conformi CID: 5
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Conta legami ruotabili: 2
  • XLogP3: -0.3
  • Superficie polare topologica: 74.6
  • Peso molecolare: 116.07

Proprietà sperimentali

  • Colore/forma: Particelle bianche o polvere cristallina
  • Densità: 1.625
  • Punto di fusione: 298-300 °C (subl.) (lit.)
  • Punto di ebollizione: 355.5±25.0°C at 760 mmHg
  • Punto di infiammabilità: Fahrenheit: 446 ° f
    Celsius: 230 ° c
  • Indice di rifrazione: 1.5260 (estimate)
  • PH: 2.1 (4.9g/l, H2O, 20℃)
  • Solubilità: 95% ethanol: soluble0.46g/10 mL, clear, colorless
  • Coefficiente di ripartizione dell'acqua: 0.63 g/100 mL (25 ºC)
  • Stabilità/Periodo di validità: Stable at room temperature. Decomposes at around 230 C. Incompatible with strong oxidizing agents, bases, reducing agents. Combustible.
  • PSA: 74.60000
  • LogP: -0.28820
  • Odore: Odorless
  • Merck: 4287
  • Pressione di vapore: 1.7 mmHg ( 165 °C)
  • FEMA: 2488
  • pka: 3.02, 4.38(at 25℃)
  • λmax: 220(lit.)
  • Colore/forma: 1 mg/g in D2O
  • Sensibilità: Sensibile all'umidità
  • Solubilità: È solubile in etanolo, leggermente solubile in acqua ed etere, ma scarsamente solubile in cloroformio, tetracloruro di carbonio e benzene.

Fumaric acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H319
  • Dichiarazione di avvertimento: P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 9126
  • WGK Germania:1
  • Codice categoria di pericolo: 36
  • Istruzioni di sicurezza: S26
  • RTECS:LS9625000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Limite esplosivo:40%
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frasi di rischio:R36

Fumaric acid Dati doganali

  • CODICE SA:29171900
  • Dati doganali:

    Codice doganale cinese:

    2942000000

Fumaric acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F810002-2.5kg
Fumaric acid
110-17-8 ,≥99%
2.5kg
1,780.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809659-2.5kg
Fumaric acid
110-17-8 CP,99.0%
2.5kg
198.00 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F809660-2.5kg
Fumaric acid
110-17-8 99.5%
2.5kg
346.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248835-SAMPLE-K
Fumaric acid
110-17-8 natural (US), ≥98%, FG
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248835-1KG-K
Fumaric acid
110-17-8 natural (US), ≥98%, FG
1KG
1519.65 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248835-5KG-K
Fumaric acid
110-17-8 natural (US), ≥98%, FG
5KG
5301.21 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248800-SAMPLE-K
Fumaric acid
110-17-8 FCC, FG
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248800-1KG-K
Fumaric acid
110-17-8 FCC, FG
1KG
1029.64 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W248800-25KG-K
Fumaric acid
110-17-8 FCC, FG
25KG
5647.58 2021-05-17
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0680640035- 100g
Fumaric acid
110-17-8
100g
¥ 42.5 2021-05-18

Fumaric acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:H2SO4, R:H2O2
Riferimento
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Metodo di produzione 2

Condizioni di reazione
1.1R:R:O2, S:H2O, 175°C, 30 bar
Riferimento
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: 1,4-Dioxane ;  0 - 10 °C; < 10 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ,  Tetrahydrofuran ,  Water
3.1 Reagents: Sodium borohydride Solvents: Methanol
3.2 Solvents: Dimethylacetamide
Riferimento
An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5
Chen, Jianchao; et al, ChemCatChem, 2019, 11(7), 1943-1948

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
2.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Metodo di produzione 5

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
2.1 -
3.1 Reagents: Phosphorus oxychloride
4.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Metodo di produzione 7

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
5.1 -
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid ,  Tetrahydrofuran ,  Water
2.1 Reagents: Sodium borohydride Solvents: Methanol
2.2 Solvents: Dimethylacetamide
Riferimento
An efficient, scalable and eco-friendly synthesis of 4,5-substituted pyrrole-3-carbonitriles by intramolecular annulation on Pd/C and HZSM-5
Chen, Jianchao; et al, ChemCatChem, 2019, 11(7), 1943-1948

Metodo di produzione 9

Condizioni di reazione
Riferimento
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Acetone ;  3 h, 25 °C
Riferimento
Microflow photochemistry - a reactor comparison study using the photochemical synthesis of terebic acid as a model reaction
Aida, Shin; et al, Tetrahedron Letters, 2012, 53(42), 5578-5581

Fumaric acid Raw materials

Fumaric acid Preparation Products

Fumaric acid Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:110-17-8)Fumaric acid
Numero d'ordine:sfd12929
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:36
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:110-17-8)Fumaric acid
Numero d'ordine:CRN1320
Stato delle scorte:in Stock
Quantità:20mg
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 2 April 2024 16:53
Prezzo ($):30
Email:1197063825@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:110-17-8)富马酸 110-17-8
Numero d'ordine:LE25939817;LE7091;LE19230
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:53
Prezzo ($):discuss personally
Email:18501500038@163.com
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:110-17-8)
Numero d'ordine:SFD813
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 11 December 2024 17:02
Prezzo ($):
Email:sales1@senfeida.com

Fumaric acid Spettrogramma

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Ulteriori informazioni su Fumaric acid

Fumaric Acid (110-17-8): Properties and Applications in Biomedicine

Fumaric acid (CAS 110-17-8) is a naturally occurring organic compound with the chemical formula C4H4O4. It is a key intermediate in the Krebs cycle, playing a vital role in cellular energy production. In recent years, fumaric acid has gained significant attention in the biomedical and pharmaceutical industries due to its versatile properties. Researchers have explored its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases like psoriasis and multiple sclerosis. The compound's ability to modulate immune responses has made it a subject of intense study in drug development. Additionally, its role as a pH adjuster and excipient in pharmaceutical formulations further underscores its importance in modern medicine.

Fumaric Acid (110-17-8) in Drug Delivery Systems

The use of fumaric acid (110-17-8) in drug delivery systems has become a hot topic in pharmaceutical research. Its biocompatibility and ability to form stable complexes with active pharmaceutical ingredients (APIs) make it an ideal candidate for controlled-release formulations. Scientists are investigating its potential in nanoparticle-based therapies, where it can enhance the bioavailability of poorly soluble drugs. For instance, fumaric acid derivatives like dimethyl fumarate (DMF) have shown promise in treating neurodegenerative diseases by improving drug penetration across the blood-brain barrier. This aligns with the growing demand for targeted therapies that minimize side effects while maximizing efficacy.

Fumaric Acid (110-17-8) and Its Role in Anti-Aging Research

In the realm of anti-aging research, fumaric acid (110-17-8) has emerged as a compound of interest due to its antioxidant properties. Studies suggest that it can mitigate oxidative stress, a major contributor to cellular aging. Its ability to activate the Nrf2 pathway, which regulates antioxidant responses, has implications for skin care and cosmetic applications. Consumers are increasingly seeking natural and science-backed ingredients, and fumaric acid fits this trend perfectly. Researchers are also exploring its potential in combating age-related diseases, such as Alzheimer's, by reducing neuroinflammation and promoting neuronal health.

Fumaric Acid (110-17-8) in Cancer Therapy: Current Advancements

The anticancer potential of fumaric acid (110-17-8) is another area of active investigation. Recent studies highlight its role in inducing apoptosis (programmed cell death) in certain cancer cell lines. Its derivatives, such as monoethyl fumarate, are being tested for their ability to inhibit tumor growth and metastasis. The compound's low toxicity profile makes it an attractive candidate for adjuvant therapy, particularly when combined with conventional treatments like chemotherapy. Patients and healthcare providers are keenly interested in such innovations, as they offer hope for more effective and less toxic cancer treatments.

Safety and Regulatory Status of Fumaric Acid (110-17-8)

The safety and regulatory status of fumaric acid (110-17-8) are critical considerations for its widespread use in medicine. Regulatory bodies like the FDA and EMA have approved its use in certain pharmaceutical and food applications, citing its low toxicity and favorable safety profile. However, ongoing research is essential to address potential side effects, such as gastrointestinal discomfort in high doses. Consumers and manufacturers alike prioritize transparency, and understanding the regulatory guidelines ensures compliance and builds trust in products containing fumaric acid.

Future Prospects of Fumaric Acid (110-17-8) in Personalized Medicine

Looking ahead, fumaric acid (110-17-8) holds immense promise in the field of personalized medicine. Its multifunctional properties make it a versatile tool for tailoring treatments to individual patient needs. Advances in biotechnology, such as CRISPR and omics technologies, could further unlock its potential by enabling precise modifications of its metabolic pathways. As the demand for patient-centric therapies grows, fumaric acid is poised to play a pivotal role in shaping the future of healthcare.

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:110-17-8)Fumaric acid
sfd12929
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:110-17-8)Fumaric acid
CRN1320
Purezza:98%
Quantità:20mg
Prezzo ($):30
Email